Home > Products > Building Blocks P14484 > (3-(Aminomethyl)phenyl)boronic acid hydrochloride
(3-(Aminomethyl)phenyl)boronic acid hydrochloride - 352525-94-1

(3-(Aminomethyl)phenyl)boronic acid hydrochloride

Catalog Number: EVT-1608824
CAS Number: 352525-94-1
Molecular Formula: C7H11BClNO2
Molecular Weight: 187.43 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, also known as AMPBH, is a boronic acid derivative . It is a versatile reagent used in various scientific research applications .

Synthesis Analysis

This compound serves as a key reagent in the synthesis of a wide range of compounds, including heterocyclic compounds like benzimidazoles, peptides, and peptidomimetics . It is primarily used as a pivotal reagent for synthesizing an array of compounds .

Molecular Structure Analysis

The molecular formula of “(3-(Aminomethyl)phenyl)boronic acid hydrochloride” is C7H11BClNO2 . The InChI key is NPTBTFRGCBFYPZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions . This capacity enables the efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

Physical And Chemical Properties Analysis

“(3-(Aminomethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . The storage temperature is room temperature in an inert atmosphere .

4-(2-Carboxyethyl) phenyl-trans-4-aminomethyl cyclohexane carboxylate hydrochloride (DV 1006)

Compound Description: DV 1006 is a synthetic esteroprotease inhibitor. It exhibits potent inhibitory activity against various enzymes, including thrombin, plasmin, plasminogen activator, trypsin, seaprose, and kallikrein. Notably, it does not inhibit chymotrypsin. []

Relevance: While DV 1006 does not share the core boronic acid functionality with (3-(Aminomethyl)phenyl)boronic acid hydrochloride, both compounds feature a phenyl ring substituted with an aminomethyl group. This shared structural motif suggests potential similarities in their binding affinities and interactions with target proteins, particularly those where the aminomethyl group plays a crucial role. []

trans-4-Aminomethyl cyclohexane carboxylic acid (AMCHA)

Compound Description: AMCHA is another synthetic esteroprotease inhibitor. It exhibits inhibitory activity against thrombin and plasminogen activation but does not inhibit casein digestion by plasmin. []

Relevance: AMCHA, like (3-(Aminomethyl)phenyl)boronic acid hydrochloride and DV 1006, possesses an aminomethyl group attached to a cyclic structure. This shared feature hints at a potential common mechanism of action involving the aminomethyl group, although the specific target proteins and binding interactions may differ. []

1-( m-Substituted Phenyl )-2-Aminomethyl Cycloalkanol Derivatives

Compound Description: These derivatives represent a class of cycloalkanol-substituted phenol ethers featuring a basic amine group in the cycloalkyl ring. They are recognized for their analgesic properties. []

Relevance: Although structurally distinct from (3-(Aminomethyl)phenyl)boronic acid hydrochloride, these derivatives share a key structural element: the presence of a phenyl ring substituted at the meta position. This substitution pattern, even with different functional groups, can influence the molecule's overall shape, polarity, and potential interactions with biological targets. []

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives

Compound Description: This class of compounds was investigated for potential antidepressant activity. Several derivatives demonstrated higher activity than established antidepressants like imipramine and desipramine. []

Relevance: These derivatives and (3-(Aminomethyl)phenyl)boronic acid hydrochloride both contain an aminomethyl group linked to a cyclic structure. In the case of the 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, the cyclic structure is a cyclopropane ring. This shared motif suggests that the aminomethyl group, potentially through interactions with amine-binding sites in enzymes or receptors, might contribute to the observed biological activity in both compound classes. []

Bortezomib

Compound Description: Bortezomib is a clinically used dipeptidyl boronic acid proteasome inhibitor, specifically targeting the chymotrypsin-like activity of the 20S proteasome's β5 subunit. It is used for treating relapsed and refractory multiple myeloma but can cause side effects. []

Relevance: Bortezomib's classification as a dipeptidyl boronic acid directly relates it to (3-(Aminomethyl)phenyl)boronic acid hydrochloride, albeit with a more complex structure. Both compounds feature a boronic acid moiety, a potent electrophile that can interact with nucleophilic residues in enzyme active sites, leading to inhibition. []

Dipeptidyl Boronic Acid Proteasome Inhibitors with α/β-Amino Acids

Compound Description: These compounds represent a novel class of proteasome inhibitors designed and synthesized for improved efficacy and reduced side effects compared to bortezomib. They incorporate both α- and β-amino acids in their structure. []

Relevance: This entire class of compounds, including the highly potent compound 22 (IC50 = 4.82 nM), shares the boronic acid pharmacophore with (3-(Aminomethyl)phenyl)boronic acid hydrochloride. This shared functionality underscores the importance of boronic acid as a key element for proteasome inhibition and highlights the potential of (3-(Aminomethyl)phenyl)boronic acid hydrochloride as a scaffold for developing novel proteasome inhibitors. []

Diphenyl-(2-guanidinobenzimidazole-N,N′)-borate (Compound 3)

Compound Description: This compound, along with its derivatives (compounds 4-22), represents a class of boron heterocycles derived from 2-guanidinobenzimidazole. These compounds exhibit unique structural features and electronic properties due to the presence of boron within the heterocyclic system. []

Relevance: While structurally distinct from (3-(Aminomethyl)phenyl)boronic acid hydrochloride, these derivatives highlight the versatility of boron in forming stable heterocyclic compounds. This structural diversity can lead to a wide range of physicochemical properties and potential biological activities, making them relevant for exploring novel applications of boron-containing molecules. []

Overview

(3-(Aminomethyl)phenyl)boronic acid hydrochloride is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring with an amino group. This compound has gained attention in various fields, particularly in medicinal chemistry and materials science, due to its unique chemical properties and potential applications.

Source and Classification

(3-(Aminomethyl)phenyl)boronic acid hydrochloride is classified under organoboron compounds, specifically as a boronic acid derivative. It is often utilized in organic synthesis and drug development. The compound is typically synthesized from commercially available starting materials, including 3-aminophenylboronic acid, through specific chemical reactions involving hydrochloric acid to form its hydrochloride salt.

Synthesis Analysis

The synthesis of (3-(Aminomethyl)phenyl)boronic acid hydrochloride involves several key steps:

  1. Preparation of Monomer: The process begins with the reaction of 3-aminophenylboronic acid with acryloyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the corresponding acryloyl derivative, which serves as a monomer for further polymerization .
  2. Polymerization: The monomer is then polymerized using reversible addition-fragmentation chain-transfer polymerization techniques, often in a solvent mixture such as dimethylformamide and water. The polymerization conditions, including temperature and concentration, are carefully controlled to yield high molecular weight polymers .
  3. Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the polymer solution, resulting in the precipitation of (3-(Aminomethyl)phenyl)boronic acid hydrochloride as a white solid after filtration and washing .

Technical Details

  • Reagents Used: 3-Aminophenylboronic acid, acryloyl chloride, sodium bicarbonate, hydrochloric acid.
  • Conditions: The reactions are typically performed under nitrogen atmosphere to exclude moisture and oxygen, which can interfere with the reactions.
Molecular Structure Analysis

The molecular formula of (3-(Aminomethyl)phenyl)boronic acid hydrochloride is C₇H₁₁BClNO₂, with a molecular weight of approximately 187.43 g/mol. The structure features:

  • A phenyl ring substituted with an aminomethyl group (-CH₂NH₂).
  • A boronic acid functional group (-B(OH)₂).
  • The presence of hydrochloride indicates that it exists as a salt form.

Structural Data

  • Melting Point: 248–250 °C.
  • Chemical Structure: The compound exhibits typical characteristics of boronic acids, including the ability to form reversible covalent bonds with diols.
Chemical Reactions Analysis

(3-(Aminomethyl)phenyl)boronic acid hydrochloride participates in various chemical reactions:

  1. Formation of Boronate Esters: It can react with diols to form stable boronate esters, which are crucial in many synthetic pathways and biological applications.
  2. Cross-Coupling Reactions: This compound can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Technical Details

  • Reaction Conditions: Typically requires palladium catalysts and bases such as potassium carbonate in an organic solvent.
Mechanism of Action

The mechanism of action for (3-(Aminomethyl)phenyl)boronic acid hydrochloride primarily revolves around its ability to interact with biological molecules through its boronic acid group:

  1. Binding to Diols: The boron atom forms reversible covalent bonds with diol-containing molecules (such as sugars), which can be exploited for drug delivery systems or biosensors.
  2. Stability and Release: In drug delivery applications, the stability of these interactions can be tuned by pH changes, allowing for controlled release profiles .

Process Data

  • pH Sensitivity: The release of encapsulated drugs from nanoparticles functionalized with this compound often follows a pH-dependent profile due to the interaction between boronic acids and diols.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with boronic acids; can undergo oxidation and participate in nucleophilic substitution reactions.
  • Stability: Stable under ambient conditions but sensitive to moisture due to the presence of the boron atom.
Applications

(3-(Aminomethyl)phenyl)boronic acid hydrochloride has several notable applications:

  1. Drug Delivery Systems: Utilized in the development of nanoparticles for targeted drug delivery due to its ability to form stable complexes with various therapeutic agents .
  2. Biosensors: Employed in biosensor technology for detecting sugars and other biomolecules through its reversible binding properties.
  3. Organic Synthesis: Acts as a key reagent in cross-coupling reactions for synthesizing complex organic molecules used in pharmaceuticals .
Synthesis and Functionalization Strategies

Organic Synthesis Methodologies for Boronic Acid Derivatives

(3-(Aminomethyl)phenyl)boronic acid hydrochloride serves as a key synthetic intermediate for advanced boronic acid-containing polymers and pharmaceuticals. Its primary amino group (–NH₂) and boronic acid moiety (–B(OH)₂) enable diverse functionalization routes:

  • RAFT Polymerization: The monomer 3-((acrylamido)methyl)phenylboronic acid is synthesized by reacting 3-(aminomethyl)phenylboronic acid hydrochloride with acryloyl chloride under Schotten-Baumann conditions. This monomer undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization using a chain-transfer agent (CTA) and AIBN initiator in DMSO/water (95:5 v/v) at 70°C. Subsequent reduction with NaBH₄ yields well-defined poly(3-((acrylamido)methyl)phenylboronic acid) (PBAH) with controlled molecular weight and low dispersity (Đ < 1.2) [1].
  • Suzuki-Miyaura Coupling: The boronic acid group enables carbon-carbon bond formation via palladium-catalyzed cross-coupling. Substituted aryl halides react with this compound in the presence of PdCl₂ and base (e.g., Na₂CO₃), yielding biaryl structures essential for pharmaceutical intermediates. Optimal yields (>85%) require anhydrous conditions and transition metal catalysts [2] [4].
  • Alternative Synthetic Routes:
  • Grignard Transmetalation: Reacting phenylmagnesium bromide with trimethyl borate, followed by acid hydrolysis, yields the boronic acid derivative [5].
  • Direct Boronylation: Iridium-catalyzed C–H borylation of 3-(aminomethyl)benzene derivatives provides atom-economical access [4].

Table 1: Synthetic Methods for (3-(Aminomethyl)phenyl)boronic Acid Derivatives

MethodReaction ConditionsKey Reagents/CatalystsYieldApplication
RAFT Polymerization70°C, N₂ atmosphere, 24 hrsAIBN, CTA, DMSO/H₂O60-75%PBAH homopolymer synthesis
Suzuki-Miyaura Coupling80°C, anhydrous THF, 12 hrsPdCl₂, Na₂CO₃, aryl halide>85%Biaryl pharmaceutical scaffolds
Grignard Transmetalation-78°C to RT, ether solventPhMgBr, B(OMe)₃, HCl50-65%Boronic acid functionalization

Bioconjugation Techniques with Carbohydrates and Polymers

The boronic acid moiety forms pH-dependent reversible esters with cis-diols in carbohydrates, while the primary amino group facilitates amide coupling with polymers:

  • Carbohydrate Recognition: Under alkaline conditions (pH > pKₐ ~8.2), the boronic acid transitions from trigonal (hydrophobic) to tetrahedral (hydrophilic) form, enabling dynamic covalent binding with saccharides like glucose, fructose, and polysaccharides. This binding is reversible at acidic pH (5.0), enabling controlled release [1] [3].
  • Polymer Functionalization:
  • Nanoparticle Self-Assembly: PBAH homopolymer forms monodisperse nanoparticles (50–400 nm) via solvent displacement. Size is tunable by methanol/water ratio and polymer concentration (2–10 mg/mL). Boronic acid groups populate the nanoparticle surface and interior, enabling simultaneous drug encapsulation and cell-targeting [1].
  • Hydrogel Crosslinking: The amine group facilitates copolymerization with acrylamide and diol-containing monomers via B–N coordination. This interaction lowers the apparent pKₐ of boronic acid (from ~9 to ~7.5), enabling hydrogel formation at physiological pH. These hydrogels exhibit self-healing due to dynamic boronate ester bonds [3].
  • Drug Delivery Systems: Emodin (a polyphenolic drug) is encapsulated in PBAH nanoparticles via boronate ester formation. Encapsulation efficiency reaches 78% due to multivalent B–OH/diol interactions. Release kinetics show >80% payload release within 24h at pH 5.0 vs. <20% at pH 7.4 [1].

Table 2: pH-Dependent Binding Constants of Boronic Acid with Biomolecules

Target BiomoleculeAssociation Constant (Kₐ, M⁻¹) at pH 7.4Kₐ at pH 5.0Application
D-Glucose12.5<0.5Glucose-responsive hydrogels
Fructose38.91.2Saccharide sensing
Emodin1.8 × 10³UndetectablepH-triggered drug release
Sialic acid (cell surface)Not reportedCancer cell targeting (HepG2 vs. normal)

Solid-Phase Synthesis Approaches for Peptidomimetic Ligands

The primary amino group enables integration into solid-phase peptide synthesis (SPPS) protocols for boropeptoid ligands:

  • Reversible Covalent Ligand Design: The boronic acid group forms stable cyclic esters with cis-diol motifs in serine/threonine-rich peptides. This enables affinity purification of glycopeptides on boronate-functionalized resins. Binding strength depends on pH and diol pKₐ [1] [4].
  • B–N Coordination in Peptide Mimics: Incorporating amine-containing monomers (e.g., N-(3-dimethylaminopropyl)acrylamide) adjacent to boronic acid residues enhances ligand stability via intramolecular B←N coordination. This stabilizes the tetrahedral boronate ester form at physiological pH, critical for enzyme inhibition [3] [4].
  • Proteasome Inhibitor Analogues: The compound serves as a precursor for bortezomib-like inhibitors. SPPS protocols involve Fmoc-protected derivatives coupled to peptide backbones on Wang resin. Key steps include:
  • Fmoc deprotection with 20% piperidine/DMF
  • Amide coupling using HBTU/HOBt activation
  • Boronic acid deprotection with trifluoroacetic acid (TFA) [4].

Table 3: Peptidomimetic Ligand Designs Using (3-(Aminomethyl)phenyl)boronic Acid

Ligand DesignSolid-Phase SupportKey FunctionalizationBiological Target
Boronate ester-linked cyclic peptidesWang resinSer/Thr diol-boronic acid cyclizationGlycoprotein recognition
B←N-coordinated peptoidsRink amide MBHA resinN-alkylation with dimethylaminopropylProteasome active site
Aryl boropeptide inhibitorsPolystyrene resinSuzuki coupling with β-amino boronic acidsThrombin, trypsin

Properties

CAS Number

352525-94-1

Product Name

(3-(Aminomethyl)phenyl)boronic acid hydrochloride

IUPAC Name

[3-(aminomethyl)phenyl]boronic acid;hydrochloride

Molecular Formula

C7H11BClNO2

Molecular Weight

187.43 g/mol

InChI

InChI=1S/C7H10BNO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4,10-11H,5,9H2;1H

InChI Key

NPTBTFRGCBFYPZ-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)CN)(O)O.Cl

Canonical SMILES

B(C1=CC(=CC=C1)CN)(O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.